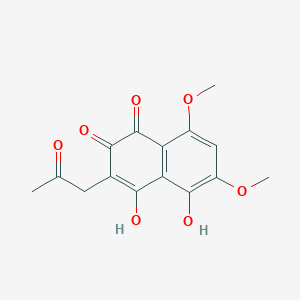
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Functional Group Introduction: Introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions.
Side Chain Modification: Introduction of the 2-oxopropyl group via Friedel-Crafts acylation.
Oxidation: Oxidation of the naphthalene ring to form the quinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, naphthoquinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine
In medicine, derivatives of naphthoquinones are explored for their therapeutic potential, including anti-inflammatory and anticancer effects.
Industry
Industrially, naphthoquinones are used in dyes, pigments, and as intermediates in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Cycling: Generating reactive oxygen species that can damage cellular components.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
6,8-Dimethoxy-1,4-naphthoquinone: Studied for its anticancer activity.
3-(2-Oxopropyl)-1,4-naphthoquinone: Investigated for its role in redox biology.
Uniqueness
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other naphthoquinones.
Propriétés
Numéro CAS |
96888-56-1 |
|---|---|
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
4,5-dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)4-7-12(17)11-10(15(20)13(7)18)8(21-2)5-9(22-3)14(11)19/h5,17,19H,4H2,1-3H3 |
Clé InChI |
OAMJXSHXHCIEEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C2=C(C(=CC(=C2O)OC)OC)C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




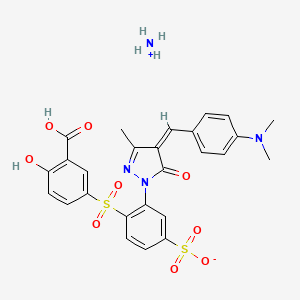

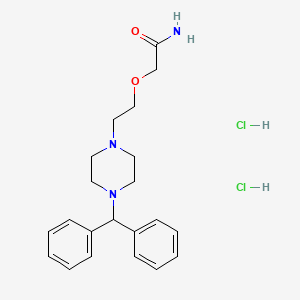
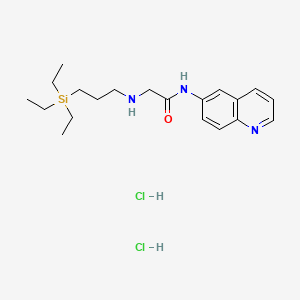
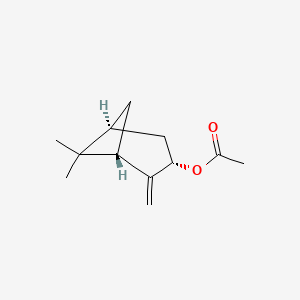




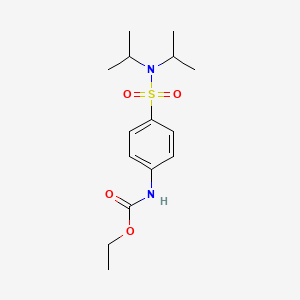

![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
